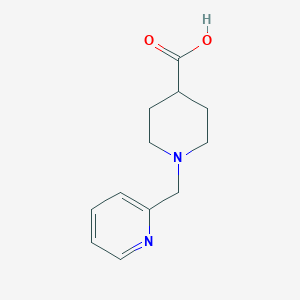

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)10-4-7-14(8-5-10)9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEQWWLLXPMZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392605 | |

| Record name | 1-[(Pyridin-2-yl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193538-28-2 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193538-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Pyridin-2-yl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic routes.

Introduction

This compound and its derivatives are heterocyclic scaffolds of significant interest in pharmaceutical research. The combination of the piperidine and pyridine rings offers a unique three-dimensional structure that can be strategically modified to interact with various biological targets. This guide focuses on the practical synthesis of this compound, providing researchers with the necessary information to produce it efficiently and reproducibly in a laboratory setting.

Synthesis Pathways

Two primary synthetic strategies have been identified for the preparation of this compound: N-alkylation of a piperidine-4-carboxylate precursor and reductive amination . Both pathways offer viable routes to the target molecule, with the choice of method often depending on the availability of starting materials, desired scale, and laboratory capabilities.

A crucial intermediate in these syntheses is the ethyl ester of the target molecule, ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. This intermediate is typically synthesized first and then hydrolyzed to yield the final carboxylic acid.

Pathway 1: N-Alkylation of Ethyl Piperidine-4-carboxylate

This is a widely used and generally efficient method for forming the N-C bond between the piperidine and pyridine moieties. The reaction involves the direct alkylation of ethyl piperidine-4-carboxylate with a suitable 2-pyridylmethyl halide, such as 2-(chloromethyl)pyridine.

Experimental Protocol:

A detailed procedure for a similar N-alkylation is described in the literature, which can be adapted for this specific synthesis. The synthesis of 4-Pyridin-2-ylmethyl-piperidine-1-carboxylic acid tert-butyl ester, a closely related compound, is detailed in the Journal of Organic Chemistry, 2001, 66, 2487, and this methodology can be applied here[1].

-

Materials:

-

Ethyl piperidine-4-carboxylate

-

2-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

-

Procedure:

-

To a solution of ethyl piperidine-4-carboxylate (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0-3.0 equivalents).

-

Add 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

-

Pathway 2: Reductive Amination

Reductive amination offers an alternative route, particularly when starting from pyridine-2-carboxaldehyde. This one-pot reaction involves the formation of an iminium ion intermediate from the aldehyde and the secondary amine of the piperidine ring, which is then reduced in situ by a suitable reducing agent.

Experimental Protocol:

-

Materials:

-

Ethyl piperidine-4-carboxylate

-

Pyridine-2-carboxaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) and pyridine-2-carboxaldehyde (1.0-1.1 equivalents) in 1,2-dichloroethane or tetrahydrofuran.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the solution at room temperature for 1-2 hours to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for several hours to overnight, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate by column chromatography.

-

Final Step: Hydrolysis of the Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

-

Materials:

-

Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) / Water or Ethanol / Water

-

-

Procedure:

-

Dissolve the ethyl ester in a mixture of THF and water or ethanol and water.

-

Add an excess of lithium hydroxide or sodium hydroxide (2.0-5.0 equivalents).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to a pH of approximately 5-6 with an aqueous acid (e.g., 1 M HCl).

-

The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Form |

| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | White to off-white solid |

| Ethyl piperidine-4-carboxylate | C₈H₁₅NO₂ | 157.21 | Colorless to pale yellow liquid |

| 2-(Chloromethyl)pyridine hydrochloride | C₆H₇Cl₂N | 164.04 | White to off-white crystalline solid |

| Pyridine-2-carboxaldehyde | C₆H₅NO | 107.11 | Yellow to brown liquid |

Mandatory Visualizations

The following diagrams illustrate the described synthesis pathways.

Caption: N-Alkylation Synthesis Pathway.

Caption: Reductive Amination Synthesis Pathway.

References

An In-depth Technical Guide to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid is a heterocyclic compound incorporating a pyridine ring linked via a methylene bridge to a piperidine-4-carboxylic acid moiety. This structure is of interest to medicinal chemists due to the prevalence of both pyridine and piperidine scaffolds in a wide range of biologically active molecules and FDA-approved pharmaceuticals. Pyridine derivatives are known for a vast array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the piperidine ring is a common feature in centrally acting drugs. The combination of these two pharmacophores in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. This document provides a technical overview of its chemical properties, a plausible synthetic route, expected analytical characteristics, and a discussion of its potential biological significance based on related structures.

Chemical Properties

Detailed experimental data for the free base of this compound is not widely available in published literature. The compound is most commonly available as its hydrochloride or dihydrochloride salt.

Table 2.1: Physicochemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₆N₂O₂ | (Free Base) |

| Molecular Weight | 220.27 g/mol | (Free Base)[1] |

| CAS Number | Not available | (Free Base) |

| Hydrochloride Salt | C₁₂H₁₇ClN₂O₂ | [2] |

| Molecular Weight | 256.73 g/mol | (Hydrochloride Salt)[2] |

| CAS Number | 1052538-53-0 | (Hydrochloride Salt)[2] |

| Dihydrochloride Salt | C₁₂H₁₈Cl₂N₂O₂ | - |

| Molecular Weight | 293.19 g/mol | [3] |

| CAS Number | 1185304-49-7 | [4] |

| Melting Point | Data not available | For the 4-ylmethyl isomer, a melting point of 222-224°C has been reported.[1] |

| Solubility | Data not available | Expected to be soluble in water and polar organic solvents, especially in its salt forms. |

| Appearance | Data not available | Likely a white to off-white solid. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, based on standard organic chemistry principles, two primary synthetic routes are plausible: reductive amination and direct N-alkylation.

Proposed Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of N-substituted piperidines is the reductive amination of a piperidine precursor with an appropriate aldehyde. In this case, piperidine-4-carboxylic acid can be reacted with 2-pyridinecarboxaldehyde.

Caption: Reductive Amination Synthesis Workflow.

Experimental Protocol (Proposed):

-

Reaction Setup: To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (approx. 0.1 M), is added 2-pyridinecarboxaldehyde (1.05 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction may be facilitated by the addition of a catalytic amount of acetic acid.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of aldehydes.

-

Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final product.

Spectroscopic Analysis (Expected)

No experimental spectra for this compound are publicly available. The following are expected characteristics based on the chemical structure.

Table 4.1: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Pyridine Protons: 4 aromatic protons in the region of 7.0-8.6 ppm. The proton adjacent to the nitrogen (position 6) will be the most downfield. - Methylene Bridge (-CH₂-): A singlet around 3.6-4.0 ppm. - Piperidine Protons: Complex multiplets for the piperidine ring protons between 1.5-3.5 ppm. The protons alpha to the nitrogen will be the most downfield. - Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which may be exchangeable with D₂O. |

| ¹³C NMR | - Pyridine Carbons: 5 aromatic carbons, with the carbon adjacent to the nitrogen being the most deshielded (around 150-160 ppm). - Carbonyl Carbon: A peak in the range of 170-180 ppm. - Methylene Bridge Carbon: A peak around 60-65 ppm. - Piperidine Carbons: Peaks in the aliphatic region (25-55 ppm), with the carbons alpha to the nitrogen being the most downfield. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹. - C=N and C=C Stretches (Pyridine): Absorptions in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 220.12 (for C₁₂H₁₆N₂O₂). - Major Fragmentation: Likely loss of the carboxylic acid group (-45 Da) and fragmentation of the piperidine ring. A prominent peak at m/z = 92 corresponding to the pyridin-2-ylmethyl fragment is also expected. |

Biological Activity and Signaling Pathways

There is no specific biological activity reported for this compound in the public domain. However, the structural motifs present in the molecule are common in compounds targeting the central nervous system and in enzyme inhibitors.

Derivatives of pyridine and piperidine have been investigated for a wide range of biological activities, including as antituberculosis, antitumor, and antimicrobial agents.[5] Specifically, piperidine-carboxylic acid derivatives have been explored as NMDA receptor antagonists and as adhesion molecule inhibitors.[6][7] The parent compound, isonipecotic acid (piperidine-4-carboxylic acid), is a known partial agonist of the GABA-A receptor.[8]

Given these precedents, a logical starting point for investigating the biological activity of this compound would be in the areas of neuroscience and enzyme inhibition. A general workflow for such an investigation is outlined below.

Caption: General Workflow for Biological Activity Screening.

Safety and Handling

-

Potential Hazards: The compound contains a carboxylic acid group and a basic piperidine nitrogen. It may be irritating to the eyes, skin, and respiratory system.

-

Handling: Standard laboratory safety precautions should be observed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

This guide provides a summary of the available and inferred chemical properties of this compound. Researchers should exercise caution and perform their own characterization and safety assessments before use.

References

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. scbt.com [scbt.com]

- 4. 1185304-49-7 CAS MSDS (this compound DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isonipecotic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific experimental protocols, quantitative physical properties, and biological activity of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid (CAS: 193538-28-2) is limited. This guide provides available data, proposes a general synthetic methodology based on established chemical principles, and discusses the potential biological context based on structurally related compounds.

Core Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring linked via a methylene bridge to the nitrogen of a piperidine-4-carboxylic acid moiety. This structure is of interest in medicinal chemistry as a scaffold for the development of novel therapeutic agents.

Molecular Structure Visualization

The molecular structure consists of a central piperidine ring, substituted at the 1-position with a pyridin-2-ylmethyl group and at the 4-position with a carboxylic acid group.

Caption: Molecular Structure of this compound.

Physicochemical Properties

Quantitative data for the target compound is sparse. The table below summarizes available information and includes data for a positional isomer for comparative purposes.

| Property | This compound | 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid (Isomer) |

| CAS Number | 193538-28-2 | 774531-43-0 |

| Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol | 220.27 g/mol [1] |

| Melting Point | Data not available in published literature | 222-224 °C[1] |

| Solubility | Data not available in published literature | Data not available in published literature |

| Canonical SMILES | C1CN(CCC1C(=O)O)CC2=CC=CC=N2 | C1CN(CCC1C(=O)O)CC2=CC=NC=C2 |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis begins with the readily available starting materials, ethyl piperidine-4-carboxylate and 2-(chloromethyl)pyridine.

Caption: Proposed two-step synthesis of the target compound.

General Experimental Protocol

Step 1: N-Alkylation of Ethyl piperidine-4-carboxylate

-

To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5-2.0 equivalents).

-

To this stirred suspension, add 2-(chloromethyl)pyridine hydrochloride (1 equivalent) and an additional equivalent of the base to neutralize the hydrochloride salt.

-

Heat the reaction mixture, for example, to 80-100 °C, and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, by column chromatography.

Step 2: Hydrolysis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

-

Dissolve the ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base like sodium hydroxide (e.g., 2M NaOH).[2][3][4][5]

-

Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.[2]

-

After the reaction is complete, cool the mixture and remove the alcohol under reduced pressure.

-

Carefully acidify the remaining aqueous solution with a strong acid, such as hydrochloric acid, to a pH of approximately 6-7, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological Activity and Potential Signaling Pathways

Specific biological data for this compound is not available. However, the piperidine and pyridine moieties are common scaffolds in a wide range of biologically active compounds.[6][7] Derivatives of piperidine are known to exhibit a vast array of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anti-cancer, and central nervous system effects.[7][8]

Structurally related molecules, such as certain piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives, have been investigated as monoamine neurotransmitter re-uptake inhibitors.[9] These compounds can modulate the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the synaptic cleft by blocking their respective transporter proteins (SERT, DAT, NAT). This mechanism is central to the action of many antidepressant and psychoactive drugs.

Hypothetical Signaling Pathway: Monoamine Transporter Inhibition

The diagram below illustrates a simplified, hypothetical mechanism of action where a compound with this structural motif could act as a monoamine reuptake inhibitor at a neuronal synapse.

Caption: Potential action as a monoamine reuptake inhibitor.

This guide provides a foundational understanding of this compound based on available data and established chemical principles. Further experimental investigation is required to fully characterize its properties and biological activity.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 8. ijnrd.org [ijnrd.org]

- 9. guiding-bio.com [guiding-bio.com]

"1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" CAS number 685827-70-7

An In-Depth Technical Guide to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid (CAS: 685827-70-7)

Disclaimer: This document serves as a summary of publicly available information. Significant gaps exist in the scientific literature regarding the synthesis, biological activity, and experimental protocols for this compound.

Section 1: Core Chemical Information

This compound is a heterocyclic compound featuring a pyridine ring linked via a methylene bridge to a piperidine-4-carboxylic acid moiety.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 685827-70-7 | Multiple supplier catalogs |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Appearance | Data not available | - |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Chemical Structure

The structural representation of this compound is provided below.

Caption: 2D representation of the molecular structure.

Section 2: Synthesis and Manufacturing

Detailed and verified experimental protocols for the synthesis of this compound are not published in peer-reviewed scientific literature. However, based on general principles of organic chemistry, a plausible synthetic route can be hypothesized.

Hypothetical Synthetic Pathway

A potential method for the synthesis of this compound is the N-alkylation of piperidine-4-carboxylic acid with 2-(chloromethyl)pyridine or a similar reactive pyridine derivative.

Caption: A possible synthetic workflow for the title compound.

Note: This proposed pathway is purely hypothetical and would require experimental validation to determine optimal reaction conditions, yields, and purification methods.

Section 3: Biological Activity and Potential Applications

There is a notable absence of published research on the biological activity, pharmacological profile, or potential therapeutic applications of this compound. The piperidine and pyridine moieties are common scaffolds in medicinal chemistry, suggesting that this compound could be of interest for screening in various biological assays. However, without any experimental data, its role in any signaling pathway or its efficacy as a drug candidate remains entirely speculative.

Section 4: Experimental Protocols

A thorough search of scientific databases and patent literature did not yield any specific experimental protocols involving the use of this compound.

Section 5: Summary and Future Directions

This compound is a chemical entity for which there is a significant deficit of publicly available scientific information. While its basic chemical identity is established, a comprehensive understanding of its synthesis, properties, and biological function is lacking.

Caption: Current status of available information.

Future research efforts would be necessary to elucidate the fundamental characteristics of this compound. Key areas for investigation would include the development of a reliable synthetic route, characterization of its physicochemical properties, and comprehensive screening for biological activity to determine any potential for drug development.

References

Biological Activity of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid: An In-depth Technical Guide

Disclaimer: The specific biological activity of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" has not been extensively reported in publicly available scientific literature. This guide provides a comprehensive overview of the predicted biological activity based on its structural similarity to well-characterized molecules, namely piperidine-4-carboxylic acid (isonipecotic acid) and N-substituted piperidine derivatives. The experimental protocols and data presented are for these related compounds and serve as a guide for the potential investigation of the title compound.

Executive Summary

This technical guide provides a detailed analysis of the predicted biological activity of the novel compound, this compound. Based on its core structure, this molecule is hypothesized to interact with the gamma-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter system in the central nervous system. The guide explores two primary potential mechanisms of action: direct agonism at GABAA receptors and inhibition of GABA transporters (GATs).

This document is intended for researchers, scientists, and drug development professionals. It includes a review of relevant signaling pathways, quantitative data from structurally related compounds, and detailed experimental protocols for in vitro characterization.

Predicted Biological Activity and Mechanism of Action

The structure of this compound combines two key pharmacophores: the piperidine-4-carboxylic acid core, known as isonipecotic acid, and an N-substituted pyridinylmethyl group.

-

Isonipecotic Acid Core: Isonipecotic acid is a known partial agonist of the GABAA receptor.[1][2] The GABAA receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[3]

-

N-Pyridinylmethyl Substitution: N-substitution on the piperidine ring is a common strategy to modulate the activity of GABAergic compounds. Large, lipophilic N-substituents on the related piperidine-3-carboxylic acid (nipecotic acid) scaffold are known to produce potent and selective inhibitors of GABA transporters (GATs).[4] GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[5]

Therefore, this compound is predicted to act as either:

-

A GABAA receptor agonist/modulator , with the pyridinylmethyl group influencing its potency and selectivity for different GABAA receptor subtypes.

-

A GABA transporter inhibitor , with the N-substitution enhancing its affinity for one or more of the GAT subtypes (GAT1, GAT2, GAT3, BGT1).

Signaling Pathways

GABAA Receptor Signaling

Activation of the GABAA receptor by an agonist leads to a conformational change that opens an intrinsic chloride ion channel. The resulting influx of Cl- ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.[3]

GABA Transporter (GAT) Mechanism

GABA transporters are membrane proteins that co-transport GABA with sodium and chloride ions from the extracellular space back into the presynaptic neuron or surrounding glial cells. This process terminates GABA's synaptic action and is crucial for maintaining the balance of neurotransmission.[5] Inhibition of this process increases the concentration and residence time of GABA in the synaptic cleft.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of isonipecotic acid (the core of the title compound) and various N-substituted nipecotic acid derivatives (structurally related isomers). This data provides a basis for predicting the potential potency of this compound.

Table 1: Activity of Isonipecotic Acid at GABAA Receptors

| Compound | Target | Assay Type | Value | Reference |

|---|---|---|---|---|

| Isonipecotic Acid | GABAA Receptor | GABA-mimetic activity | Less potent than isoguvacine | [6] |

| Isonipecotic Acid | GABAA Receptor | [3H]GABA Binding Inhibition | Less potent than isoguvacine |[6] |

Table 2: Inhibitory Activity of N-Substituted Nipecotic Acid Derivatives at GABA Transporters (GATs)

| Compound | Target | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| (R)-Nipecotic acid | GABA Uptake | [3H]GABA Uptake | ~10 | [7] |

| Tiagabine | mGAT1 | [3H]GABA Uptake | Potent (sub-µM) | [4] |

| Compound 6a* | mGAT1 | [3H]GABA Uptake | 496-fold more potent than (R)-nipecotic acid | |

*Compound 6a is (R)-1-(2-diarylmethylsulfinyl)ethyl-piperidine-3-carboxylic acid hydrochloride.

Detailed Experimental Protocols

The following are standard protocols used to characterize compounds acting on the GABAergic system. These methods would be appropriate for determining the biological activity of this compound.

Protocol 1: GABAA Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABAA receptor, allowing for the determination of its binding affinity (Ki).

Materials:

-

Membrane Preparation: Crude synaptic membranes from rat brain tissue.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]Muscimol (a potent GABAA agonist).

-

Non-specific Binding Control: 10 mM GABA.

-

Test Compound: this compound at various concentrations.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Workflow Diagram:

Procedure:

-

Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the synaptic membrane fraction. Wash the membranes multiple times to remove endogenous GABA.[8]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + [3H]Muscimol), non-specific binding (membranes + [3H]Muscimol + excess unlabeled GABA), and competition (membranes + [3H]Muscimol + test compound at various concentrations).[8]

-

Incubation: Incubate the plates at 4°C for 45-60 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [3H]GABA Uptake Assay

This functional assay measures the inhibition of GABA transport into cells or synaptosomes by the test compound.

Materials:

-

Cell Line: HEK-293 cells stably expressing a specific GABA transporter subtype (e.g., hGAT1).

-

Assay Buffer: Krebs-Ringer-HEPES buffer.

-

Radioligand: [3H]GABA.

-

Non-specific Uptake Control: A potent GAT inhibitor like Tiagabine.

-

Test Compound: this compound at various concentrations.

-

Scintillation Counter.

Procedure:

-

Cell Culture: Culture GAT-expressing cells in 96-well microplates until confluent.

-

Pre-incubation: Wash the cells with assay buffer. Add the test compound at various concentrations or the control inhibitor and pre-incubate for 10-20 minutes at room temperature.

-

Initiation of Uptake: Add a fixed concentration of [3H]GABA to each well to start the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 10-20 minutes) at room temperature. This time should be within the linear range of GABA uptake.

-

Termination: Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion and Future Directions

This compound is a novel compound with a high probability of interacting with the GABAergic system. Based on its structural components, it may function as a GABAA receptor agonist or a GABA transporter inhibitor. The N-pyridinylmethyl group is likely to significantly influence its potency and selectivity compared to its parent scaffold, isonipecotic acid.

To elucidate the precise biological activity and therapeutic potential of this compound, the experimental protocols detailed in this guide should be performed. Initial screening should include both GABAA receptor binding assays and functional GABA uptake assays across the different GAT subtypes. Further characterization using electrophysiological techniques, such as two-electrode voltage-clamp or patch-clamp, would provide valuable information on the functional consequences of receptor or transporter interaction. These studies will be crucial in determining the pharmacological profile of this compound and its potential as a lead compound for the development of new therapeutics for neurological disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative [edoc.unibas.ch]

An In-depth Technical Guide to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic Acid Derivatives and Analogs

This technical guide provides a comprehensive overview of 1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid derivatives and their analogs for researchers, scientists, and drug development professionals. The document covers synthetic methodologies, structure-activity relationships (SAR), and biological activities, with a focus on their potential as therapeutic agents.

Core Structure and Therapeutic Potential

The this compound scaffold is a versatile platform in medicinal chemistry. The pyridine ring can engage in various interactions with biological targets, while the piperidine-4-carboxylic acid moiety offers a flexible core that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.[1] Derivatives of this core structure have shown promise in a range of therapeutic areas, including infectious diseases and inflammatory conditions.[2][3]

Synthetic Strategies

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common strategy involves the reductive amination of a piperidine-4-carboxylic acid derivative with a pyridine-2-carboxaldehyde.

A general synthetic approach is outlined below:

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid

This protocol describes the synthesis of an analog, 1-(pyridin-4-yl)piperidine-4-carboxylic acid, which can be adapted for the 2-pyridyl isomer.

Materials:

-

4-Chloropyridine hydrochloride

-

Triethylamine

-

Ethanol

-

Water

-

Ethyl isonipecotate (ethyl piperidine-4-carboxylate)

-

Chloroform

-

N,N-dimethylformamide

Procedure:

-

Dissolve 4-chloropyridine hydrochloride (9.55 g) and triethylamine (26.0 ml) in a mixture of ethanol (10 ml) and water (30 ml).

-

Add ethyl isonipecotate (10.00 g) to the solution.

-

Heat the reaction mixture in a sealed tube at 150°C for 96 hours.

-

After cooling, add ethanol to the reaction mixture and filter to remove any insoluble materials.

-

Concentrate the filtrate under reduced pressure.

-

Suspend the resulting residue in chloroform and collect the precipitate by filtration.

-

Recrystallize the crude product from a water-N,N-dimethylformamide mixture to yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid (10.34 g).[4]

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have been investigated for a variety of biological activities, with notable examples in antibacterial and anti-inflammatory research.

Inhibitors of Mycobacterium tuberculosis MenA

A significant area of research for this scaffold is in the development of inhibitors against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis (Mtb). MenA is a key enzyme in the menaquinone (Vitamin K2) biosynthetic pathway, which is essential for the electron transport chain in Mtb.[2]

The menaquinone biosynthetic pathway is a critical process for the survival of M. tuberculosis. MenA catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA) to form demethylmenaquinone, a precursor to menaquinone. Inhibition of MenA disrupts the electron transport chain, leading to bacterial cell death.

Structure-activity relationship studies have explored modifications at three key regions of the piperidine scaffold: the "western," "central," and "eastern" moieties. The following table summarizes the inhibitory potencies (IC50) against the MenA enzyme and the growth inhibitory concentrations (GIC50) against M. tuberculosis for a selection of derivatives.[2]

| Compound | Western Moiety | Central Moiety | Eastern Moiety | MenA IC50 (µM)[2] | Mtb GIC50 (µM)[2] |

| 1 | 3-(4-chlorobenzoyl)phenoxy | -CH2- | 4-(methyl(propyl)amino)benzyl | >100 | 1.8 |

| 2 | 3-phenoxyphenyl | -CH2- | 4-(methyl(propyl)amino)benzyl | 13 | 10 |

| 11 | 4-chlorophenyl | -CH2- | 4-(methyl(propyl)amino)benzyl | 22 | 8 |

| 59 | 3-phenoxyphenyl | 4-pyridyl | 4-(methyl(propyl)amino)benzyl | 34 | 10 |

| 60 | 4-chlorophenyl | 4-pyridyl | 4-(methyl(propyl)amino)benzyl | 41 | 10 |

This protocol details the cell-free prenyltransferase assay used to determine the inhibitory concentration (IC50) of compounds against MenA.[2]

Materials:

-

MenA-containing membrane fractions from M. tuberculosis strain mc²6230

-

[³H]Farnesyl pyrophosphate ([³H]FPP)

-

1,4-dihydroxy-2-naphthoate (DHNA)

-

Test compounds dissolved in DMSO

-

TLC plates

-

Scintillation fluid

Procedure:

-

Prepare reaction mixtures containing MenA membrane fractions, [³H]FPP, and DHNA.

-

Add serial dilutions of the test compounds (ranging from 0.2 to 200 µM) to the reaction mixtures.

-

Incubate the reactions to allow for the formation of [³H]demethylmenaquinone.

-

Spot the reaction mixtures onto TLC plates and develop the chromatogram to separate the product from the substrate.

-

Visualize the radiolabeled product by autoradiography.

-

Quantify the amount of [³H]demethylmenaquinone formed using scintillation counting.

-

Calculate the IC50 value, which is the concentration of the compound required to reduce the formation of [³H]demethylmenaquinone by 50%.[2]

Anti-inflammatory Activity

Piperidine derivatives have also been investigated for their anti-inflammatory properties.[3][5][6] One potential mechanism of action is through the inhibition of Mitogen- and Stress-Activated Kinase 1 (MSK1).

MSK1 is a nuclear kinase that is activated by the ERK1/2 and p38 MAPK signaling pathways in response to inflammatory stimuli. Activated MSK1 phosphorylates transcription factors such as CREB and NF-κB, leading to the expression of pro-inflammatory genes. Inhibition of MSK1 can therefore suppress the inflammatory response.

The following table presents data for piperazine derivatives, which are structurally related to the core topic and demonstrate anti-inflammatory and analgesic effects.

| Compound | Dose (mg/kg) | Carrageenan-induced Paw Edema (% inhibition)[3] | Acetic Acid-induced Writhing (% inhibition)[3] |

| LQFM-008 | 7.5 | 25.3 (1h) | - |

| LQFM-008 | 15 | 45.6 (4h) | 55.2 |

| LQFM-008 | 30 | 58.7 (4h) | 78.4 |

| Indomethacin | 10 | 65.2 (4h) | 85.1 |

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[5]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Pletismometer

-

Test compounds

-

Standard drug (e.g., Indomethacin)

Procedure:

-

Administer the test compounds or the standard drug to different groups of rats.

-

After a set period (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat to induce edema.

-

Measure the paw volume using a pletismometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group (vehicle-treated).[5]

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Its synthetic tractability allows for the generation of diverse libraries of compounds for screening against various biological targets. The demonstrated activity of its derivatives as inhibitors of M. tuberculosis MenA and their potential as anti-inflammatory agents highlight the therapeutic versatility of this chemical class. Further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to advance them towards clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Biological Insights into 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and potential biological relevance of the compound 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages predicted data, spectroscopic principles of its constituent functional groups (pyridine, piperidine, and carboxylic acid), and data from analogous structures to offer a detailed analytical profile. This guide is intended to support research and development activities by providing foundational data and methodologies for the characterization of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum for this compound has been predicted. The chemical shifts (δ) are provided in parts per million (ppm).

| Chemical Shift (δ) ppm | Assignment |

| 165.10 | Carboxylic Acid Carbon (C=O) |

| 149.17 | Pyridine C2 |

| 140.74 | Pyridine C6 |

| 135.70 | Pyridine C4 |

| 132.04 | Pyridine C5 |

| 120.47 | Pyridine C3 |

| 62.50 (estimated) | Methylene bridge (-CH₂-) |

| 53.50 (estimated) | Piperidine C2, C6 |

| 41.00 (estimated) | Piperidine C4 |

| 28.50 (estimated) | Piperidine C3, C5 |

Note: Predicted data is sourced from computational models and should be confirmed by experimental analysis.

Table 2: Expected ¹H NMR Spectroscopic Data

Based on the analysis of similar piperidine and pyridine-containing compounds, the following proton signals are anticipated.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.5 | Doublet | 1H | Pyridine H6 |

| ~7.7 | Triplet | 1H | Pyridine H4 |

| ~7.2-7.4 | Multiplet | 2H | Pyridine H3, H5 |

| ~3.6 | Singlet | 2H | Methylene bridge (-CH₂-) |

| ~2.9-3.1 | Multiplet | 2H | Piperidine Heq (axial protons at C2, C6) |

| ~2.2-2.4 | Multiplet | 2H | Piperidine Hax (equatorial protons at C2, C6) |

| ~2.5 | Multiplet | 1H | Piperidine H at C4 |

| ~1.8-2.0 | Multiplet | 4H | Piperidine H at C3, C5 |

Table 3: Expected Infrared (IR) Absorption Frequencies

The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and the aromatic pyridine ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch of carboxylic acid |

| ~3050 | Medium | Aromatic C-H stretch (pyridine) |

| 2950-2850 | Medium | Aliphatic C-H stretch (piperidine, -CH₂-) |

| 1710-1760 | Strong | C=O stretch of carboxylic acid |

| ~1600, ~1475 | Medium | C=C and C=N stretching in pyridine ring |

| 1320-1210 | Medium | C-O stretch of carboxylic acid |

| 950-910 | Broad | O-H bend of carboxylic acid |

Table 4: Expected Mass Spectrometry Data

In mass spectrometry, the molecule is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Interpretation |

| ~220.12 | [M]⁺, Molecular Ion |

| ~175 | Loss of COOH group |

| ~92/93 | Pyridylmethyl fragment ([C₅H₄NCH₂]⁺) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with pH adjustment). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

DEPT-135 and DEPT-90 experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data, which aids in structural elucidation.

-

Potential Biological Signaling Pathway

Derivatives of piperidine-4-carboxylic acid have been investigated for their activity as inhibitors of GABA uptake and as antagonists of the NMDA receptor.[1][2][3] These mechanisms are crucial in regulating neuronal excitability in the central nervous system. Below is a diagram illustrating the GABAergic synapse, a potential target for this class of compounds.

Caption: Putative mechanism of action at a GABAergic synapse.

Experimental Workflow for Compound Characterization

The logical flow for characterizing a novel compound like this compound involves synthesis followed by a series of analytical techniques to confirm its structure and purity.

Caption: Workflow for synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid: Synthesis, Potential Applications, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Although specific literature on this exact molecule is limited, this document extrapolates from established synthetic methodologies and the known biological activities of structurally related pyridinylmethylpiperidine and piperidine-4-carboxylic acid derivatives to present a thorough analysis. This guide covers potential synthetic routes with detailed experimental protocols, discusses physicochemical properties, and explores promising avenues for pharmacological research, including its potential as a scaffold in drug discovery for central nervous system (CNS) disorders, cancer, and inflammatory conditions.

Introduction

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it a privileged structure in drug design. When combined with a pyridine moiety, which can participate in hydrogen bonding and π-stacking interactions, the resulting pyridinyl-piperidine scaffold offers a versatile platform for developing novel therapeutics. This compound incorporates both of these key pharmacophores, along with a carboxylic acid group that can serve as a crucial interaction point with biological targets or as a handle for further chemical modification. This guide aims to provide researchers with a foundational understanding of this compound, stimulating further investigation into its synthetic optimization and biological evaluation.

Physicochemical Properties

| Property | Value (Analogous Compounds) | Reference |

| Molecular Formula | C12H16N2O2 | N/A |

| Molecular Weight | 220.27 g/mol | N/A |

| CAS Number | 774531-43-0 (for 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid) | |

| Appearance | Expected to be a solid at room temperature. | N/A |

| Solubility | Expected to be soluble in polar organic solvents and aqueous acids. | N/A |

| pKa (Carboxylic Acid) | ~4-5 | General chemical knowledge |

| pKa (Piperidine Nitrogen) | ~8-9 | General chemical knowledge |

| pKa (Pyridine Nitrogen) | ~5 | General chemical knowledge |

Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic routes. The most common methods involve the N-alkylation of a piperidine-4-carboxylic acid derivative with a 2-(halomethyl)pyridine or reductive amination with pyridine-2-carboxaldehyde.

Synthesis via N-Alkylation with 2-(Chloromethyl)pyridine

This is a direct and widely used method for forming the N-C bond.

Experimental Protocol:

-

Materials:

-

Piperidine-4-carboxylic acid

-

2-(Chloromethyl)pyridine hydrochloride

-

A suitable base (e.g., K2CO3, Na2CO3, or triethylamine)

-

A polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO)

-

-

Procedure:

-

To a solution of piperidine-4-carboxylic acid (1.0 eq) in the chosen solvent, add the base (2.0-3.0 eq).

-

Stir the mixture at room temperature for 30 minutes to form the carboxylate salt and free the piperidine nitrogen.

-

Add 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution to a pH of ~2-3 with HCl to protonate the product.

-

Wash the aqueous layer with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to the isoelectric point of the product (around pH 6-7) to precipitate the zwitterionic product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Synthesis via Reductive Amination

Reductive amination offers a milder alternative to direct alkylation and can often provide cleaner reaction profiles.

Experimental Protocol:

-

Materials:

-

Piperidine-4-carboxylic acid

-

Pyridine-2-carboxaldehyde

-

A reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN))

-

A suitable solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol)

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

Suspend piperidine-4-carboxylic acid (1.0 eq) in the chosen solvent.

-

Add pyridine-2-carboxaldehyde (1.0-1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Follow a similar workup procedure as described for the N-alkylation method (acidification, washing, and precipitation at the isoelectric point) to isolate the final product.

-

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been reported, the activities of structurally similar compounds suggest several promising areas of investigation.

Central Nervous System (CNS) Activity

Many pyridinyl-piperidine derivatives exhibit significant CNS activity. The piperidine scaffold is a key component of many antipsychotics, analgesics, and antidepressants. The pyridine ring can modulate receptor affinity and selectivity. The carboxylic acid moiety could be designed to interact with specific residues in receptor binding pockets, such as those of GABA receptors or glutamate receptors.

Anticancer Activity

Pyridine and piperidine rings are found in numerous anticancer agents. These scaffolds can be found in kinase inhibitors, histone deacetylase (HDAC) inhibitors, and compounds that interfere with DNA replication. The structure of this compound could serve as a starting point for the development of novel anticancer drugs.

Anti-inflammatory and Analgesic Properties

Derivatives of piperidine-4-carboxylic acid have been explored for their anti-inflammatory and analgesic effects. The carboxylic acid group can mimic the functionality of endogenous ligands for various receptors involved in pain and inflammation signaling.

Structure-Activity Relationships (SAR) and Future Directions

The modular nature of this compound makes it an excellent candidate for SAR studies. Key modifications could include:

-

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups on the pyridine ring can modulate the compound's electronic properties and its ability to interact with biological targets.

-

Modification of the Carboxylic Acid: The carboxylic acid could be converted to esters, amides, or other bioisosteres to alter its pharmacokinetic properties and target interactions.

-

Stereochemistry: If chiral centers are introduced, for example, by substitution on the piperidine ring, the individual enantiomers should be synthesized and evaluated, as they often exhibit different biological activities.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide has outlined robust and adaptable synthetic methodologies for its preparation and has highlighted its potential in various therapeutic areas based on the known biological activities of its constituent pharmacophores. The versatility of its structure provides a solid foundation for the design and synthesis of new libraries of compounds for biological screening. Further research into the synthesis, characterization, and pharmacological evaluation of this molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

Potential Therapeutic Targets of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid: An In-depth Technical Guide

Disclaimer: There is currently no publicly available scientific literature detailing the specific biological activity, therapeutic targets, or pharmacological profile of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid." This technical guide, therefore, presents a predictive analysis of its potential therapeutic targets based on the established activities of its core structural motifs: the piperidine-4-carboxylic acid scaffold and the pyridin-2-ylmethyl substituent. The experimental data and protocols provided are illustrative examples from studies on structurally related compounds and should be regarded as a hypothetical framework for the investigation of this specific molecule.

Introduction

This compound is a heterocyclic compound featuring a piperidine-4-carboxylic acid core, which is structurally analogous to the neurotransmitter γ-aminobutyric acid (GABA), and a pyridin-2-ylmethyl group attached to the piperidine nitrogen. The combination of these two pharmacophores suggests that the compound may interact with multiple biological targets, offering potential therapeutic applications in neurology, oncology, and psychiatry. This document explores these potential targets by examining the known pharmacology of its structural analogs.

Predicted Therapeutic Targets based on Structural Analogy

The chemical structure of this compound allows for the prediction of several potential biological targets. These fall into three main categories: the GABAergic system, histone demethylases, and monoamine transporters.

GABAergic System Modulation

The piperidine-4-carboxylic acid core, also known as isonipecotic acid, is a known partial agonist of the GABA-A receptor[1]. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects.

Potential Mechanism of Action: The piperidine-4-carboxylic acid moiety may allow the compound to bind to and modulate GABA-A receptors, potentially mimicking the effects of GABA.

Histone Demethylase (KDM) Inhibition

Pyridine-containing compounds have been identified as inhibitors of histone demethylases (KDMs), particularly those of the KDM4 and KDM5 families[2][3][4][5][6]. These enzymes play a crucial role in epigenetic regulation and are implicated in various cancers.

Potential Mechanism of Action: The pyridine ring of this compound could chelate the Fe(II) ion in the active site of JmjC domain-containing histone demethylases, leading to their inhibition and subsequent alterations in gene expression.

Monoamine Transporter Inhibition

The benzylpiperidine scaffold, of which the pyridin-2-ylmethylpiperidine structure is a close analog, is a common feature in compounds that inhibit the reuptake of monoamine neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT)[7][8][9][10][11][12][13]. For example, methylphenidate is a well-known norepinephrine-dopamine reuptake inhibitor with a benzylpiperidine core[9].

Potential Mechanism of Action: The compound may bind to one or more monoamine transporters, blocking the reuptake of neurotransmitters from the synaptic cleft and thereby enhancing monoaminergic signaling.

Quantitative Data for Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, illustrating the types of biological activities observed for its core motifs.

Table 1: GABAergic Activity of Piperidine Carboxylic Acid Analogs

| Compound | Target | Assay Type | Value | Reference |

| Isonipecotic Acid | GABA-A Receptor | Radioligand Binding | Ki = 1.5 µM | [1] |

| Nipecotic Acid | GABA Uptake | Inhibition Assay | IC50 = 8 µM | [14] |

Table 2: Histone Demethylase Inhibition by Pyridine Derivatives

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| 3-Amino-4-pyridine carboxylate derivative | KDM4C | Biochemical Assay | 100 | [4] |

| Pyrido[3,4-d]pyrimidin-4(3H)-one derivative | KDM4A/B | Biochemical Assay | <10 | [3] |

Table 3: Monoamine Transporter Inhibition by Benzylpiperidine Analogs

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |

| Methylphenidate | 18 | 5 | >1000 | [9] |

| 1-Phenethyl-4-benzylpiperidine derivative | 9.3 (uptake IC50) | - | - | [8] |

Experimental Protocols

The following are generalized protocols for assessing the activity of a novel compound like this compound against its potential targets.

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of the test compound for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Synaptic membranes are prepared from bovine or rat brain cortex.

-

Radioligand Binding: Membranes are incubated with a radiolabeled GABA-A receptor ligand (e.g., [3H]GABA or [3H]muscimol) and varying concentrations of the test compound.

-

Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

In Vitro Histone Demethylase (KDM) Inhibition Assay

Objective: To measure the inhibitory activity of the test compound against a specific histone demethylase.

Methodology:

-

Enzyme and Substrate: Recombinant human KDM (e.g., KDM4C) and a biotinylated histone H3 peptide substrate are used.

-

Reaction: The enzyme, substrate, co-factors (Fe(II), α-ketoglutarate, ascorbate), and varying concentrations of the test compound are incubated.

-

Detection: The demethylation reaction is measured using an antibody specific for the demethylated product and a detection system such as AlphaLISA or TR-FRET.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Monoamine Transporter Uptake Assay

Objective: To assess the ability of the test compound to inhibit the reuptake of monoamine neurotransmitters.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) are used.

-

Uptake Inhibition: Cells are pre-incubated with varying concentrations of the test compound. A radiolabeled monoamine (e.g., [3H]dopamine) is then added, and the uptake is allowed to proceed for a short period.

-

Scintillation Counting: The uptake reaction is stopped, and the cells are washed to remove extracellular radiolabel. The intracellular radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value for the inhibition of monoamine uptake is calculated for each transporter.

Visualizations

Potential Signaling Pathways and Experimental Workflow

References

- 1. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylphenidate - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 13. Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Eureka | Patsnap [eureka.patsnap.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid is a heterocyclic compound incorporating both a pyridine and a piperidine-4-carboxylic acid moiety. This structural motif is of interest in medicinal chemistry due to the prevalence of substituted piperidines and pyridines in a wide range of biologically active molecules. While specific biological data for this compound is not extensively available in public literature, its structural components suggest potential applications as an enzyme inhibitor or a receptor antagonist. These application notes provide a detailed, plausible experimental protocol for the synthesis and characterization of this compound and suggest a general workflow for evaluating its biological activity based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in water and polar organic solvents (predicted) |

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound can be achieved through a two-step process involving a reductive amination followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

This step involves the reductive amination of 2-pyridinecarboxaldehyde with ethyl isonipecotate.

Materials:

-

2-Pyridinecarboxaldehyde

-

Ethyl isonipecotate (Ethyl piperidine-4-carboxylate)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-pyridinecarboxaldehyde (1.0 eq) and ethyl isonipecotate (1.0 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

-

Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl, 1M)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

pH paper or pH meter

Procedure:

-

Dissolve the crude ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate from Step 1 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to approximately pH 5-6 with 1M hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the protons on the pyridine and piperidine rings, and the methylene bridge. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carboxylic acid carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (220.27 g/mol ). |

| FT-IR Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-N and aromatic C-H stretches. |

Potential Applications and Biological Screening

While specific biological data for this compound is lacking, the structural motifs are present in compounds with known biological activities. For instance, various substituted piperidines have been investigated as enzyme inhibitors and receptor modulators. The pyridinecarboxylic acid scaffold is also a key feature in many pharmaceuticals.[1]

A general workflow for the initial biological evaluation of this compound could involve screening against a panel of enzymes and receptors.

Visualizations